molecular formula C8H7N3O B1307258 4-(2-Furyl)pyrimidin-2-amine CAS No. 206564-00-3

4-(2-Furyl)pyrimidin-2-amine

Cat. No. B1307258
CAS RN: 206564-00-3
M. Wt: 161.16 g/mol
InChI Key: JTOGGBLTIHXWEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-furyl)pyrimidin-2-amine derivatives has been explored in various studies. One approach involved the conversion of 3,5-dibromopyridine into an intermediate, which was then formylated and further functionalized through palladium-catalyzed Suzuki-Miyaura cross-coupling. This method allowed for the creation of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, which were tested for inhibitory activity against Ser/Thr kinases . Another study focused on the synthesis of 2- or 4-[2-(5-nitro-2-furyl)vinyl]pyrimidine derivatives by condensation reactions, which were then evaluated for their antibacterial activity .

Molecular Structure Analysis

The molecular structure of furyl-substituted pyrimidine derivatives has been confirmed through various spectroscopic techniques. NMR and IR spectroscopy were used to confirm the structures of new compounds obtained by [3 + 2] dipolar cycloaddition reactions of 4-(2-furyl)pyrimidinium ylides to ethyl propiolate . Additionally, molecular orbital calculations were performed to explain the regioselectivity observed in these reactions .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been demonstrated in the formation of pyrimidinium ylides and their subsequent reactions. These ylides were generated from quaternization reactions and treated with bases to produce various compounds, including dipyrimidino-pyrazinic dimers as inactivation products . Furthermore, the reaction of 4-(2-furyl)pyrimidinium ylides with symmetrically substituted alkynes led to the synthesis of new pyrrolo[1,2-c]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure and the substituents present on the pyrimidine ring. The studies provided do not offer extensive data on the physical properties such as melting points, solubility, or stability; however, the chemical properties have been inferred from the reactivity patterns observed in the synthesis and chemical reactions of these compounds .

Scientific Research Applications

Applications in Synthetic Chemistry

4-(2-Furyl)pyrimidin-2-amine has been employed in synthetic chemistry for the generation of diverse heterocyclic compounds. The molecule serves as a precursor for synthesizing furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazines, highlighting its versatility in creating new ring systems with potential biological activities (Hassan, 2000). Similarly, it has been involved in the formation of pyrimidinium ylides and the synthesis of dipyrimidino-pyrazinic dimers, expanding the chemical space of pyrimidinium-based compounds (Iuhas et al., 2001).

Crystallography and Structural Analysis

In crystallography, this compound has been analyzed for its planar molecular structure and the nature of its crystal packing. The formation of dimers through hydrogen bonds and the presence of π–π stacking interactions provide insights into the molecule's behavior in the solid state, offering a foundational understanding for its applications in material sciences (Bukhari et al., 2008).

Medicinal Chemistry and Drug Design

The compound has been a key intermediate in the development of novel medicinal agents. For instance, it has contributed to the synthesis of trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines, underlining its significance in creating new therapeutic candidates (Bonacorso et al., 2010). Moreover, it's instrumental in generating pyrimido[5,4-d]pyrimidines, a new structural class with high activity against Mycobacterium tuberculosis, demonstrating its potential in addressing global health challenges (Bacelar et al., 2010).

Material Science and Corrosion Inhibition

In the realm of material sciences, derivatives of this compound have been studied as organic inhibitors for metal corrosion, exemplifying the compound's role in extending the lifespan of materials and structures (Yadav et al., 2015).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of 'Warning’ . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 4-(2-Furyl)pyrimidin-2-amine are not available, pyrimidines have been the subject of scientific research due to their potential applications in various fields. They are being explored for their anticancer properties , and there is ongoing research into the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-(furan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGGBLTIHXWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396679
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206564-00-3
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-(dimethylamino)-1-(2-furyl)-2-propen-1-one (5.0 g, 30.3 mmol), guanidine hydrochloride (5.8 g, 60.7 mmol) and potassium carbonate (8.4 g, 60.9 mmol) in N,N-dimethylformamide (50 ml) was stirred at 100° C. for 21 hours. After cooling as it was, the reaction mixture was diluted with ice water (250 ml). The resulting solid was collected by filtration and washed with water, to give the title compound (4.19 g, 86%) as a pale brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
86%

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